7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine
Description
7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine (CAS 477851-79-9) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₈H₁₄F₆N₆ and a molecular weight of 428.3 g/mol . The compound features a 1,8-naphthyridine core substituted with two trifluoromethyl (-CF₃) groups at positions 2 and 4, and a piperazino group at position 6.
1,8-Naphthyridine derivatives are pharmacologically significant due to their structural resemblance to fluoroquinolone antibiotics, enabling interactions with bacterial DNA gyrase and topoisomerase IV . Additionally, their electron-deficient aromatic system allows applications in coordination chemistry as ligands for transition metals .
Properties
IUPAC Name |
7-piperazin-1-yl-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F6N4/c15-13(16,17)9-7-10(14(18,19)20)22-12-8(9)1-2-11(23-12)24-5-3-21-4-6-24/h1-2,7,21H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADXBAHPGCGDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine typically involves the reaction of 2,4-bis(trifluoromethyl)[1,8]naphthyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.
Oxidation and Reduction Reactions: The naphthyridine core can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
Key structural analogs differ primarily in the substituent at position 7 of the 1,8-naphthyridine core. Below is a comparative table:
Key Observations :
- Trifluoromethyl Groups : All analogs share two -CF₃ groups, contributing to high lipophilicity and resistance to oxidative metabolism .
- Piperazino: Improves water solubility (via protonation) and offers hydrogen-bonding sites for target engagement . Phenylpiperazinyl: Adds steric bulk, which may influence selectivity in biological targets .
Antibacterial Activity
- Target Compound (CAS 477851-79-9): The piperazino group mimics fluoroquinolone antibiotics (e.g., ciprofloxacin), enabling inhibition of bacterial DNA gyrase and topoisomerase IV . Additionally, it may inhibit efflux pumps (e.g., NorA), reversing antibiotic resistance .
- Chloro Analog (CAS 106582-41-6) : Lacks direct antibacterial activity but is a precursor for synthesizing active derivatives via substitution reactions .
- Pyrazolyl Analog (CAS 321998-05-4): Limited data, but pyrazole-containing compounds often exhibit antimicrobial properties through membrane disruption .
Synergy with Antibiotics
1,8-Naphthyridines with piperazine derivatives (e.g., CAS 477851-79-9) enhance the efficacy of fluoroquinolones by:
Blocking efflux pumps (e.g., NorA) that expel antibiotics .
Increasing intracellular accumulation of antibiotics .
Biological Activity
7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a synthetic compound characterized by a unique naphthyridine structure with significant biological activity. This article explores its biological properties, including anticancer, antimicrobial, and neurological effects, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Formula : C18H14F6N6
- Molecular Weight : 428.33 g/mol
- CAS Number : 477851-79-9
The compound features a piperazine ring and two trifluoromethyl groups attached to the naphthyridine core, enhancing its biological interactions.
Anticancer Activity
Research indicates that naphthyridine derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds similar to 7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine can induce apoptosis in various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Aaptamine | H1299 (lung cancer) | 10.47 | DNA intercalation, p21 upregulation |
| HeLa (cervical cancer) | 15.03 | Apoptosis induction | |
| CEM-SS (T-lymphoblastic leukemia) | - | Caspase activation |
In a study involving naphthyridine derivatives, significant cytotoxic effects were observed against human cancer cell lines with IC50 values ranging from 0.03 to 8.5 μM, indicating a strong potential for therapeutic applications in oncology .
Antimicrobial Activity
Naphthyridines are also recognized for their antimicrobial properties. Compounds derived from this class have shown effectiveness against various pathogens:
| Pathogen | Activity |
|---|---|
| Escherichia coli | Inhibition of growth |
| Staphylococcus aureus | Antibacterial effects |
| Candida albicans | Antifungal activity |
The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .
Neurological Effects
Some studies have suggested that naphthyridine derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases:
- Mechanism : Inhibition of oxidative stress and modulation of neurotransmitter levels.
- Potential Applications : Treatment strategies for conditions such as Alzheimer's disease and Parkinson's disease.
Case Study 1: Anticancer Efficacy in Xenograft Models
A study evaluated the efficacy of 7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine in mouse models bearing human hepatocellular carcinoma xenografts. The compound demonstrated significant tumor reduction compared to controls, with a reduction in Ki67 expression indicating decreased cell proliferation .
Case Study 2: Antimicrobial Testing
In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 1 μg/mL. This suggests potential for development as an antibacterial agent .
Q & A
Q. What are the common synthetic routes for 7-piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine, and how are intermediates characterized?
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example, piperazine derivatives are introduced via SNAr (nucleophilic aromatic substitution) under reflux conditions using polar aprotic solvents like DMF. Key intermediates (e.g., ethyl 1,8-naphthyridone-3-carboxylate derivatives) are purified via recrystallization or column chromatography and characterized using , IR, and elemental analysis to confirm regioselectivity and functional group integrity .
Q. Which analytical techniques are critical for characterizing 7-piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine derivatives?
Essential techniques include:
- NMR spectroscopy : To resolve piperazine proton environments (e.g., δ 3.20–3.85 ppm for piperazine CH groups) and confirm trifluoromethyl group placement .
- Mass spectrometry (HRMS/ESI-MS) : For molecular ion verification and fragmentation pattern analysis.
- HPLC : To assess purity (>95%) and monitor reaction progress .
Q. How is the biological activity of this compound initially screened in academic research?
In vitro cytotoxicity assays (e.g., against MCF7 or HeLa cell lines) are performed using MTT or resazurin-based protocols. Dose-response curves (1–100 µM) and IC values are calculated. Parallel antimicrobial testing involves determining minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis or Gram-positive/negative bacteria, with ciprofloxacin as a positive control .
Advanced Research Questions
Q. What strategies optimize the yield of 7-piperazino-substituted naphthyridines in multi-step syntheses?
Reaction optimization employs factorial design of experiments (DoE) to assess variables like temperature, solvent polarity, and stoichiometry. For example, a 2 factorial design can identify optimal conditions for introducing the piperazine moiety, minimizing side products (e.g., dimerization) . Computational tools (e.g., DFT calculations) predict transition-state energetics to guide solvent selection and catalyst use .
Q. How are spectral data contradictions resolved for structurally similar naphthyridine derivatives?
Ambiguities in NMR assignments (e.g., overlapping aromatic protons) are addressed using 2D-NMR techniques (COSY, HSQC) or X-ray crystallography. For example, NOESY correlations can distinguish between H-5 and H-6 protons in the naphthyridine core .
Q. What mechanistic approaches elucidate the anti-mycobacterial activity of this compound?
Molecular docking and enzyme inhibition assays are used to identify target interactions (e.g., with DNA gyrase or ATP-binding proteins). For instance, AutoDock Vina predicts binding affinities (∆G values) to mycobacterial enzymes, validated via ATPase activity assays using purified proteins .
Q. How do researchers analyze structure-activity relationships (SAR) for trifluoromethyl-substituted naphthyridines?
SAR studies involve synthesizing analogs with modified substituents (e.g., replacing piperazine with morpholine) and comparing bioactivity. QSAR models (e.g., CoMFA) correlate electronic (Hammett σ) and steric parameters (molar refractivity) with IC trends. Substituent effects on lipophilicity (ClogP) are quantified to optimize membrane permeability .
Q. What methods address contradictory bioactivity data across different cell lines or microbial strains?
Contradictions are investigated via:
- Assay standardization : Ensuring consistent cell viability protocols (e.g., passage number, serum concentration).
- Resistance profiling : Testing against isogenic bacterial strains with known efflux pump mutations.
- Metabolomic profiling : LC-MS/MS to detect metabolite interference or degradation products .
Q. How are computational tools integrated into reaction design for novel naphthyridine derivatives?
Reaction path search algorithms (e.g., GRRM) explore transition states and intermediates via quantum chemical calculations. Machine learning models (e.g., random forests) predict regioselectivity in heterocyclic substitutions, trained on datasets of published naphthyridine syntheses .
Q. What experimental frameworks assess the stability of 7-piperazino-naphthyridines under physiological conditions?
Stability studies use:
- pH-dependent degradation tests : Incubating compounds in buffers (pH 1–10) at 37°C, monitored via HPLC.
- Microsomal incubation : Liver microsomes (human/rat) to evaluate oxidative metabolism.
- Forced degradation : Exposure to heat (60°C), light (UV-Vis), and oxidants (HO) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
